N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
Description
N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound that features a furan ring, a benzazepine core, and a sulfonamide group
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c18-15-5-1-3-11-9-13(6-7-14(11)17-15)22(19,20)16-10-12-4-2-8-21-12/h2,4,6-9,16H,1,3,5,10H2,(H,17,18) |
InChI Key |
DCMDXFRQKUYFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide typically involves multiple steps. One common approach is the condensation of furan-2-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and sulfonation reactions. Microwave-assisted synthesis has been reported to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in the presence of microwave radiation has been shown to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted sulfonamides, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and benzazepine sulfonamides, such as:
- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide .
Uniqueness
What sets N-(furan-2-ylmethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide apart is its unique combination of a furan ring, a benzazepine core, and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
